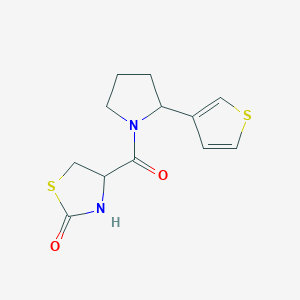
4-(1,3,3a,4,5,6,7,7a-Octahydro-4,7-epoxyisoindol-2-ylmethyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,3,3a,4,5,6,7,7a-Octahydro-4,7-epoxyisoindol-2-ylmethyl)benzonitrile, also known as OEI, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications. OEI belongs to the class of compounds known as isoindoles and has been shown to have a range of biochemical and physiological effects.
作用機序
4-(1,3,3a,4,5,6,7,7a-Octahydro-4,7-epoxyisoindol-2-ylmethyl)benzonitrile's mechanism of action is not yet fully understood, but it is believed to act by inhibiting the activity of enzymes involved in the growth and proliferation of cancer cells. Additionally, 4-(1,3,3a,4,5,6,7,7a-Octahydro-4,7-epoxyisoindol-2-ylmethyl)benzonitrile may act by modulating the activity of neurotransmitters in the brain, leading to its neuroprotective effects.
Biochemical and Physiological Effects
4-(1,3,3a,4,5,6,7,7a-Octahydro-4,7-epoxyisoindol-2-ylmethyl)benzonitrile has been shown to have a range of biochemical and physiological effects. In addition to its antitumor and neuroprotective effects, 4-(1,3,3a,4,5,6,7,7a-Octahydro-4,7-epoxyisoindol-2-ylmethyl)benzonitrile has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, 4-(1,3,3a,4,5,6,7,7a-Octahydro-4,7-epoxyisoindol-2-ylmethyl)benzonitrile has been shown to have antioxidant activity and may be useful in the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
4-(1,3,3a,4,5,6,7,7a-Octahydro-4,7-epoxyisoindol-2-ylmethyl)benzonitrile has several advantages for use in lab experiments, including its high potency and selectivity for cancer cells. However, there are also limitations to the use of 4-(1,3,3a,4,5,6,7,7a-Octahydro-4,7-epoxyisoindol-2-ylmethyl)benzonitrile in lab experiments, including its low solubility in aqueous solutions and potential toxicity.
将来の方向性
There are several future directions for research on 4-(1,3,3a,4,5,6,7,7a-Octahydro-4,7-epoxyisoindol-2-ylmethyl)benzonitrile. One potential avenue of research is the development of more effective synthesis methods for 4-(1,3,3a,4,5,6,7,7a-Octahydro-4,7-epoxyisoindol-2-ylmethyl)benzonitrile, which could lead to increased availability and lower costs. Additionally, further research is needed to fully understand the mechanism of action of 4-(1,3,3a,4,5,6,7,7a-Octahydro-4,7-epoxyisoindol-2-ylmethyl)benzonitrile and its potential therapeutic applications. Finally, clinical trials are needed to determine the safety and efficacy of 4-(1,3,3a,4,5,6,7,7a-Octahydro-4,7-epoxyisoindol-2-ylmethyl)benzonitrile in humans.
合成法
4-(1,3,3a,4,5,6,7,7a-Octahydro-4,7-epoxyisoindol-2-ylmethyl)benzonitrile can be synthesized using several methods, including the reduction of 2-(2-nitrobenzylidene)malononitrile with sodium borohydride or the reaction of 4-bromobenzonitrile with 2,3-epoxypropylamine followed by hydrogenation. The synthesis of 4-(1,3,3a,4,5,6,7,7a-Octahydro-4,7-epoxyisoindol-2-ylmethyl)benzonitrile requires careful attention to detail and a high level of expertise in organic chemistry.
科学的研究の応用
4-(1,3,3a,4,5,6,7,7a-Octahydro-4,7-epoxyisoindol-2-ylmethyl)benzonitrile has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that 4-(1,3,3a,4,5,6,7,7a-Octahydro-4,7-epoxyisoindol-2-ylmethyl)benzonitrile has antitumor activity and may be effective in the treatment of various types of cancer, including breast cancer, lung cancer, and leukemia. Additionally, 4-(1,3,3a,4,5,6,7,7a-Octahydro-4,7-epoxyisoindol-2-ylmethyl)benzonitrile has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
4-(1,3,3a,4,5,6,7,7a-octahydro-4,7-epoxyisoindol-2-ylmethyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c17-7-11-1-3-12(4-2-11)8-18-9-13-14(10-18)16-6-5-15(13)19-16/h1-4,13-16H,5-6,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKWZIGKJEYCWQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3CN(CC3C1O2)CC4=CC=C(C=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(5-Propan-2-yl-1,3-oxazol-2-yl)methyl]-1,3-benzothiazol-2-one](/img/structure/B7585765.png)



![9-Propan-2-yl-3-(pyridin-4-ylmethyl)-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B7585800.png)
![4,5-Dimethyl-2-[(9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methyl]-1,3-oxazole](/img/structure/B7585806.png)
![3-[(1-Methylimidazol-2-yl)methyl]-9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B7585809.png)
![N-[3-(1,3,3a,4,5,6,7,7a-octahydro-4,7-epoxyisoindol-2-ylmethyl)phenyl]acetamide](/img/structure/B7585813.png)
![9-Methyl-3-[(1-methylimidazol-2-yl)methyl]-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B7585820.png)
![2-[(5-Methylpyridin-2-yl)oxymethyl]-1,3-benzoxazole](/img/structure/B7585828.png)

![N-[(4-cyano-2-fluorophenyl)methyl]-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxamide](/img/structure/B7585845.png)
![3-(1,3-thiazol-4-yl)-N-[1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propyl]propanamide](/img/structure/B7585846.png)
![N-methyl-N-[(2-methyl-1,2,4-triazol-3-yl)methyl]butane-1-sulfonamide](/img/structure/B7585855.png)